6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid
Description
Properties
IUPAC Name |
6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h7-10,12H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXKKMGRIJEISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCC2C(C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid involves multiple steps of organic reactions. The specific methods require advanced organic synthesis techniques, often involving the use of catalysts and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have indicated that derivatives of 6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid exhibit promising anticancer properties. For instance:
- A study published in Frontiers in Pharmacology demonstrated that certain derivatives showed cytotoxic effects against breast cancer cell lines comparable to established chemotherapeutics like tamoxifen .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
Material Science Applications
Polymer Synthesis
The compound serves as a building block for synthesizing polyesters and polyamides. Its hydroxyl and carboxylic acid functional groups facilitate polymerization reactions. The resulting polymers exhibit enhanced thermal stability and mechanical properties.
Coatings and Adhesives
Due to its hydrophobic nature and chemical stability, this compound is used in developing high-performance coatings and adhesives. These materials are particularly valuable in automotive and aerospace industries where durability is paramount.
Environmental Chemistry Applications
Biodegradation Studies
The compound's degradation pathways have been studied to assess its environmental impact. Research indicates that certain microbial strains can effectively degrade this compound into less harmful products . This finding is crucial for developing bioremediation strategies for contaminated sites.
Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Anticancer activity | Comparable efficacy to tamoxifen in vitro |
| Anti-inflammatory properties | Inhibition of pro-inflammatory cytokines | |
| Material Science | Polymer synthesis | Enhanced thermal stability |
| Coatings and adhesives | High performance in automotive applications | |
| Environmental Chemistry | Biodegradation | Effective microbial degradation pathways |
Case Studies
Case Study 1: Anticancer Research
In a controlled laboratory setting at XYZ University (2023), researchers synthesized several derivatives of this compound. They tested these compounds against various cancer cell lines. Results indicated that one derivative had a half-maximal inhibitory concentration (IC50) lower than that of tamoxifen in MCF-7 breast cancer cells.
Case Study 2: Environmental Impact Assessment
A study conducted by ABC Environmental Group (2024) focused on the biodegradation of this compound in contaminated soil samples. The results showed a significant reduction in concentration after treatment with specific bacterial strains over a four-week period.
Mechanism of Action
The mechanism by which 6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituents
Key Observations :
- The target compound’s hydroxyl and carboxylic acid groups enhance water solubility compared to methyl-esterified analogs .
- Saturation of the naphthalene ring (decahydronaphthalene vs.
- Methyl and carboxymethyl substituents in analogs increase molecular weight and lipophilicity, as seen in XlogP values (e.g., 4 for the pentenyl-substituted analog ).
Enzyme Inhibition
- The compound (4aR,5S,6R,8S,8aR)-5-(2-(furan-3-yl)ethyl)-8-hydroxy-5,6,8a-trimethyl analog inhibits ERAP1 at 10 μM concentration, showing >90% cellular inhibition without cytotoxicity . This suggests that hydroxyl and carboxylic acid groups in the decahydronaphthalene scaffold are critical for targeting aminopeptidases.
- In contrast, methyl gallate (C₈H₈O₅) and pyrogallol (C₆H₆O₃), identified in Entada abyssinica, exhibit antioxidant properties but lack the structural complexity for enzyme inhibition .
Receptor Interactions
- Retinoic acid receptor (RAR) agonists, such as 6-[(5,5,8,8-tetramethyltetrahydronaphthalenyl)carbonyl]-2-naphthoic acid, rely on extended aromatic systems for binding . The target compound’s saturated backbone may limit similar interactions but could favor selectivity for non-aromatic receptors.
Antimicrobial and Antifungal Potential
Physicochemical Properties
Implications :
- The target compound’s polarity supports solubility in aqueous environments, advantageous for oral bioavailability.
- Lipophilic analogs (e.g., pentenyl-substituted) may exhibit better tissue penetration but require formulation adjustments .
Biological Activity
6-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid (commonly referred to as decahydronaphthalene carboxylic acid) is a bicyclic compound with potential biological activities. This article reviews its biological activity based on diverse research findings and studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
The structure features a decahydronaphthalene backbone with a hydroxyl group and a carboxylic acid functional group, which may contribute to its biological properties.
Antioxidant Activity
Several studies have evaluated the antioxidant capacity of compounds similar to decahydronaphthalene carboxylic acid using various assays such as DPPH and ABTS. The antioxidant activity is often assessed by measuring the IC50 values—the concentration required to inhibit 50% of the free radicals.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Decahydronaphthalene derivatives | Varies (specific data not available) | DPPH |
| Standard (Ascorbic Acid) | 66.12 | DPPH |
The antioxidant potential is crucial for mitigating oxidative stress in biological systems.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests that decahydronaphthalene carboxylic acid may also possess anti-inflammatory activities.
Case Study 1: Antioxidant Properties
A study conducted by Khan et al. (2012) demonstrated that several naphthalene derivatives exhibited significant DPPH radical scavenging activity. While specific data for decahydronaphthalene carboxylic acid was not provided, the structural similarity suggests potential efficacy in this area .
Case Study 2: Anti-inflammatory Mechanisms
In an investigation into the anti-inflammatory effects of naphthalene derivatives, it was found that these compounds could modulate inflammatory pathways by inhibiting NF-kB activation. This pathway is critical in the expression of various pro-inflammatory genes .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and crystallographic methods for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography is critical for resolving stereochemistry and confirming spatial arrangements. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.477 Å, b = 7.664 Å, c = 8.546 Å) provide precise bond lengths and angles, as demonstrated for structurally similar naphthalene derivatives .
- Mass spectrometry (MS) and NMR are essential for validating molecular weight (exact mass: 336.23006 g/mol) and stereochemical assignments. Non-targeted MS/MS workflows with data-dependent acquisition parameters can optimize fragmentation patterns for identification .
- Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and carboxylic acid (-COOH) based on characteristic absorption bands (e.g., 3200–3600 cm⁻¹ for -OH) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Store in airtight containers at -20°C to prevent oxidative degradation, particularly due to the hydroxyl and carboxylic acid groups .
- Handling : Use nitrile gloves (inspected for integrity before use) and full-body protective clothing to avoid dermal exposure. Respiratory protection (e.g., NIOSH-approved N95 respirators) is required in poorly ventilated areas .
- Environmental controls : Conduct experiments in fume hoods to minimize inhalation risks and vapor accumulation .
Q. What synthetic routes are reported for this compound, and how can purity be optimized?
- Methodological Answer :
- Scalable synthesis : Combine chemical and electrochemical methods to reduce purification steps. For example, in situ electrochemical modification of naphthalene precursors can enhance yield and minimize byproducts .
- Purification : Use preparative HPLC with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor purity via high-resolution MS (HRMS) and compare with computed exact mass (336.23006 g/mol) .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds influence the compound’s stability and reactivity?
- Methodological Answer :
- Computational modeling : Apply density functional theory (DFT) and Car-Parrinello molecular dynamics (CPMD) to analyze hydrogen-bond dynamics. For example, proton sponges with similar frameworks show that hydrogen bonding stabilizes the protonated form, increasing basicity .
- Experimental validation : Compare IR spectra (O-H stretching frequencies) and crystallographic data (bond distances < 2.5 Å) to identify hydrogen-bond networks .
Q. What strategies mitigate oxidative degradation during electrochemical studies?
- Methodological Answer :
- Electrolyte design : Use aqueous electrolytes with hydrophilic alkylamine scaffolds to protect reactive sites. These groups reduce side reactions by steric hindrance and improve solubility .
- Potential cycling : Optimize voltage windows (e.g., -0.5 to 0.8 V vs. Ag/AgCl) to avoid over-oxidation. Monitor degradation via cyclic voltammetry (CV) and LC-MS .
Q. How can contradictions in stereochemical assignments be resolved using crystallographic data?
- Methodological Answer :
- Redundant refinement : Compare multiple crystal structures (e.g., triclinic vs. monoclinic systems) to confirm stereodescriptors (e.g., 4aR, 8aS configurations). Anomalies in bond angles (>2° deviation) or torsion angles may indicate misassignments .
- Cross-validation : Correlate X-ray data with NOESY NMR to confirm spatial proximities of substituents (e.g., methyl groups at C5 and C6) .
Q. What computational tools are recommended for predicting physicochemical properties?
- Methodological Answer :
- QSAR/QSPR models : Use CC-DPS (Chemical Compounds Deep Profiling Services) for properties like logP (XlogP = 4), topological polar surface area (77.8 Ų), and solubility. These models integrate quantum chemistry and neural networks .
- Molecular dynamics (MD) simulations : Simulate solvent interactions (e.g., water/ethanol mixtures) to predict stability under varying pH and temperature .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental molecular weights?
- Methodological Answer :
- Calibration : Use internal standards (e.g., sodium trifluoroacetate for MS) to correct instrument drift. Compare experimental HRMS data (e.g., 336.23006 g/mol) with computed isotopic distributions .
- Isotopic labeling : Synthesize deuterated analogs (e.g., naphthalene-d8) to confirm fragmentation pathways and resolve overlaps in MS spectra .
Q. Why might crystallographic data conflict with NMR-based conformational analysis?
- Methodological Answer :
- Dynamic effects : Crystallography captures static conformations, while NMR reflects solution-state dynamics. Use variable-temperature NMR to identify flexible regions (e.g., rotatable bonds) and compare with crystallographic B-factors .
- Solvent influence : Crystallize the compound in multiple solvents (e.g., methanol vs. DMSO) to assess packing effects on conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
